罗格列酮-D5马来酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosiglitazone-D5 maleate is a deuterated form of rosiglitazone maleate, an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to improve glycemic control in adults with type 2 diabetes mellitus by enhancing insulin sensitivity. The deuterated version, Rosiglitazone-D5, contains five deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolism.
科学研究应用
Rosiglitazone-D5 maleate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the drug’s stability and degradation products.
Biology: Employed in studies to understand the drug’s interaction with biological targets, such as peroxisome proliferator-activated receptor gamma (PPARγ).
Medicine: Investigated for its potential benefits in treating conditions beyond diabetes, such as Alzheimer’s disease and cardiovascular diseases.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance therapeutic efficacy
作用机制
Target of Action
Rosiglitazone-D5 Maleate primarily targets the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
Rosiglitazone-D5 Maleate acts as a selective ligand of PPARγ . By binding to PPARγ, it activates this receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism . This activation improves insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver .
Biochemical Pathways
The activation of PPARγ by Rosiglitazone-D5 Maleate affects several biochemical pathways. It enhances insulin sensitivity and has an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone . This modulation of biochemical pathways leads to improved glycemic control in adults with type 2 diabetes mellitus .
Pharmacokinetics
Following oral or intravenous administration of Rosiglitazone-D5 Maleate, approximately 64% and 23% of the dose is eliminated in the urine and in the feces, respectively . The half-life of Rosiglitazone-D5 Maleate is about 3-4 hours, independent of the dose . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of Rosiglitazone-D5 Maleate’s action include improved insulin sensitivity and reduced inflammation. At the molecular level, it leads to the activation of PPARγ and the subsequent modulation of gene expression . At the cellular level, it results in decreased levels of nuclear factor kappa-B (NFκB) and increased levels of its inhibitor (IκB), indicating an anti-inflammatory effect .
生化分析
Biochemical Properties
Rosiglitazone-D5 Maleate works by activating the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ, and has no PPARα-binding action . Apart from its effect on insulin resistance, it appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .
Cellular Effects
Rosiglitazone-D5 Maleate has significant effects on various types of cells and cellular processes. It enhances tissue sensitivity to insulin . It also appears to have an anti-inflammatory effect, as indicated by the decrease in NFκB levels and increase in IκB levels in patients on rosiglitazone .
Molecular Mechanism
The mechanism of action of Rosiglitazone-D5 Maleate is by activation of the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ, and has no PPARα-binding action . This activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that the drug’s efficacy is maintained in trials of up to 2 years .
Dosage Effects in Animal Models
The effects of Rosiglitazone-D5 Maleate vary with different dosages in animal models . It has been shown to significantly reduce systemic lipid availability and does not affect total cholesterol levels .
Metabolic Pathways
Rosiglitazone-D5 Maleate is extensively metabolized in the liver to inactive metabolites via N-demethylation, hydroxylation, and conjugation with sulfate and glucuronic acid . In vitro data have shown that Cytochrome (CYP) P450 isoenzyme 2C8 (CYP2C8) and to a minor extent CYP2C9 are involved in the hepatic metabolism of rosiglitazone .
Transport and Distribution
Rosiglitazone-D5 Maleate is distributed with an apparent volume of distribution of 17.6 L . It is metabolized in the liver (99%) via CYP2C8 and to a minor extent via CYP2C9 . It is excreted in the urine (~64%) and feces (~23%) as metabolites .
Subcellular Localization
It is known that it works by binding to the PPAR in fat cells, making the cells more responsive to insulin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rosiglitazone-D5 maleate involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. The reaction conditions are optimized to achieve high yields and purity. For instance, the cyclization step involves the reaction of 2-chloropyridine with N-methylethanolamine, followed by alkylation with 4-fluorobenzaldehyde. The final reduction step is carried out using suitable reducing agents to obtain the desired product .
Industrial Production Methods
Industrial production of Rosiglitazone-D5 maleate follows similar synthetic routes but on a larger scale. The process involves the use of green solvents and avoids column chromatography in the final steps to reduce production costs and improve efficiency .
化学反应分析
Types of Reactions
Rosiglitazone-D5 maleate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Rosiglitazone-D5 maleate can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated alcohols .
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
Rosiglitazone-D5 maleate is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated rosiglitazone .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-APTGLFPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。